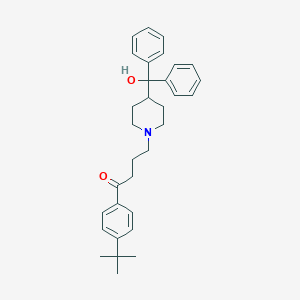

4'-tert-Butyl-4-(4-(hydroxybenzhydryl)piperidino)butyrophenone

概要

説明

4'-tert-Butyl-4-(4-(hydroxybenzhydryl)piperidino)butyrophenone, also known as this compound, is a useful research compound. Its molecular formula is C32H39NO2 and its molecular weight is 469.7 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用機序

Target of Action

Terfenadone primarily targets the histamine H1 receptor . Histamine H1 receptors are found in various tissues, including the gastrointestinal tract, uterus, large blood vessels, and bronchial muscle . These receptors play a crucial role in allergic reactions, making them a key target for antihistamines like terfenadone .

Mode of Action

Terfenadone acts as a competitive antagonist at H1-receptor sites . It competes with histamine for binding at these sites, effectively blocking histamine’s action . This reversible binding suppresses the formation of edema, flare, and pruritus resulting from histaminic activity .

Biochemical Pathways

It is known that the compound’s action on h1 receptors can influence various downstream effects, primarily those related to allergic responses .

Pharmacokinetics

Terfenadone is a prodrug, meaning it is metabolized in the body to produce its active form, fexofenadine . This metabolism is carried out by the enzyme cytochrome P450 3A4 in the liver . Due to its extensive first-pass metabolism, plasma concentrations of terfenadone are usually low . The compound is characterized by a 2-compartment model with large intersubject variability, consistent with its significant first-pass effect .

Result of Action

The primary result of terfenadone’s action is the suppression of allergic symptoms. By blocking H1 receptors, it prevents histamine-induced responses such as edema, flare, and pruritus . This makes it effective in the treatment of conditions like allergic rhinitis, hay fever, and allergic skin disorders .

Action Environment

The action of terfenadone can be influenced by various environmental factors. For instance, the presence of certain foods or medications can affect its metabolism. Specifically, CYP3A4 inhibitors, such as erythromycin or grapefruit, can make it harder for the body to metabolize and remove terfenadone, potentially leading to toxic effects on the heart’s rhythm .

生化学分析

Biochemical Properties

Terfenadone interacts with various biomolecules in the body. It competes with histamine for binding at H1-receptor sites in the gastrointestinal tract, uterus, large blood vessels, and bronchial muscle . This reversible binding of terfenadone to H1-receptors suppresses the formation of edema, flare, and pruritus resulting from histaminic activity .

Cellular Effects

Terfenadone has significant effects on various types of cells and cellular processes. It influences cell function by suppressing the formation of edema, flare, and pruritus resulting from histaminic activity

Molecular Mechanism

Terfenadone exerts its effects at the molecular level through its interactions with histamine H1-receptors. It competes with histamine for binding at these sites, which are located in the gastrointestinal tract, uterus, large blood vessels, and bronchial muscle . This binding is reversible and results in the suppression of histaminic activity .

Temporal Effects in Laboratory Settings

It is known that terfenadone is a prodrug, generally completely metabolized to the active form fexofenadine in the liver by the enzyme cytochrome P450 3A4 . This suggests that the effects of terfenadone may change over time as it is metabolized in the body.

Dosage Effects in Animal Models

It is known that terfenadone itself can be cardiotoxic at higher doses, while its major active metabolite is not .

Metabolic Pathways

Terfenadone is involved in metabolic pathways in the body. It is metabolized to its active form, fexofenadine, by the enzyme cytochrome P450 3A4 . This suggests that terfenadone interacts with this enzyme during its metabolism.

Transport and Distribution

Given that it is metabolized in the liver, it is likely that it is transported to this organ after ingestion .

Subcellular Localization

As a drug that interacts with histamine H1-receptors, it is likely that it localizes to the cell membrane where these receptors are located .

生物活性

4'-tert-Butyl-4-(4-(hydroxybenzhydryl)piperidino)butyrophenone, commonly referred to as terfenadone, is a compound with notable biological activity. Its molecular formula is C32H39NO2, and it has garnered attention for its potential applications in pharmacology, particularly in the context of neuropharmacology and cancer treatment. This article reviews its synthesis, biological mechanisms, and relevant case studies.

- Molecular Weight : 469.66 g/mol

- CAS Number : 43076-30-8

- Molecular Structure : The compound features a butyrophenone core with a tert-butyl group and a hydroxybenzhydryl-piperidine moiety.

Synthesis

The synthesis of terfenadone involves several steps, typically employing ruthenium catalysts in organic solvents like acetone. The yield reported for this synthesis is approximately 79% under optimized conditions .

Terfenadone acts primarily as an antagonist at dopamine D2 receptors, which are critical in modulating neurotransmission in the brain. This mechanism underlies its potential use in treating various neurological disorders and possibly certain cancers by influencing cell proliferation and apoptosis pathways.

Pharmacological Effects

- Neuropharmacology : Terfenadone has shown efficacy in models of anxiety and depression by modulating dopaminergic pathways. Studies indicate that compounds with similar structures can exhibit antidepressant-like effects in animal models.

- Anticancer Activity : Preliminary studies suggest that terfenadone may inhibit tumor growth through mechanisms involving apoptosis induction and cell cycle arrest. It appears to affect the expression of genes involved in apoptosis, such as Bcl-2 family proteins.

Case Studies

- Animal Models : In a study involving rodents, terfenadone was administered to evaluate its effects on anxiety-like behavior. Results indicated a significant reduction in anxiety behaviors compared to control groups, suggesting its potential as an anxiolytic agent.

- Cancer Research : A recent study explored the effects of terfenadone on prostate cancer cell lines. The compound demonstrated a dose-dependent inhibition of cell proliferation and increased rates of apoptosis, highlighting its potential as a therapeutic agent in oncology.

Data Table

| Property | Value |

|---|---|

| Molecular Formula | C32H39NO2 |

| Molecular Weight | 469.66 g/mol |

| CAS Number | 43076-30-8 |

| Synthesis Yield | 79% |

| Primary Action | Dopamine D2 receptor antagonist |

| Potential Uses | Neuropharmacology, Oncology |

Research Findings

Research indicates that compounds structurally related to terfenadone can exhibit significant biological activities. For instance, derivatives have been studied for their anti-inflammatory properties and their ability to cross the blood-brain barrier effectively .

科学的研究の応用

Analytical Techniques

High-Performance Liquid Chromatography (HPLC) :

This compound can be effectively analyzed using reverse phase HPLC. The mobile phase typically consists of acetonitrile, water, and phosphoric acid, which can be substituted with formic acid for mass spectrometry applications. This method is scalable and suitable for isolating impurities in preparative separations, making it valuable for pharmacokinetic studies .

Pharmacological Studies

This compound has been investigated for its potential therapeutic effects in various disease models:

- Cancer Research : The compound is being explored as a part of proteolysis-targeting chimera (PROTAC) strategies aimed at degrading specific proteins associated with cancer progression, particularly androgen receptors in prostate cancer models. This application highlights its role in targeted therapy development .

- Neuropharmacology : Due to its piperidine structure, this compound may exhibit neuroactive properties, making it a candidate for studies related to neurological disorders.

Drug Development

The compound's lipophilicity suggests that it may have favorable absorption characteristics, which is advantageous in drug formulation. Its potential as a lead compound in developing new medications targeting specific pathways in diseases is currently under investigation.

Analytical Chemistry

In addition to its biological applications, this compound serves as a standard reference material in analytical chemistry for method validation and calibration in HPLC methodologies .

特性

IUPAC Name |

1-(4-tert-butylphenyl)-4-[4-[hydroxy(diphenyl)methyl]piperidin-1-yl]butan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H39NO2/c1-31(2,3)26-18-16-25(17-19-26)30(34)15-10-22-33-23-20-29(21-24-33)32(35,27-11-6-4-7-12-27)28-13-8-5-9-14-28/h4-9,11-14,16-19,29,35H,10,15,20-24H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCADFOXVGUGHRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)CCCN2CCC(CC2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H39NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90195676 | |

| Record name | 4'-tert-Butyl-4-(4-(hydroxybenzhydryl)piperidino)butyrophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90195676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

469.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

43076-30-8 | |

| Record name | 1-[4-(1,1-Dimethylethyl)phenyl]-4-[4-(hydroxydiphenylmethyl)-1-piperidinyl]-1-butanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=43076-30-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-(1,1-Dimethylethyl)phenyl)-4-(4-(hydroxydiphenylmethyl)piperidin-1-yl)butan-1-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0043076308 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4'-tert-Butyl-4-(4-(hydroxybenzhydryl)piperidino)butyrophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90195676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4'-tert-butyl-4-[4-(hydroxybenzhydryl)piperidino]butyrophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.959 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-(4-(1,1-DIMETHYLETHYL)PHENYL)-4-(4-(HYDROXYDIPHENYLMETHYL)PIPERIDIN-1-YL)BUTAN-1-ONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W5XZU6S762 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Q1: How does Terfenadone interact with its target, CYP2J2, and what are the downstream effects?

A1: Terfenadone acts as a strong inhibitor of CYP2J2. [] Instead of being metabolized through the typical pathways of N-oxidation or benzylic hydroxylation seen with other enzymes like CYP3A4, Terfenadone exhibits unique binding characteristics within the CYP2J2 active site. [] This interaction effectively inhibits the enzyme's activity, preventing it from metabolizing other substrates. [, ]

Q2: What is the structural basis for Terfenadone's unusual regioselectivity in CYP2J2 metabolism?

A2: Unlike other CYP2 enzymes, CYP2J2 possesses a narrow hydrophobic channel restricting access to the heme group within its active site. [] This unique topology, revealed through 3D homology modeling, forces Terfenadone derivatives to adopt specific orientations during binding. Consequently, CYP2J2 preferentially hydroxylates Terfenadone at the less reactive homobenzylic position, contrasting the typical reactivity observed with other CYP enzymes. []

Q3: How do structural modifications of Terfenadone impact its interaction with CYP2J2?

A3: Research indicates that the keto group of Terfenadone plays a crucial role in its binding to CYP2J2. Site-directed mutagenesis studies, where Arginine 117 (R117) in the enzyme's active site was mutated, demonstrated the importance of hydrogen bonding between this residue and the substrate's keto group. [] Modifications affecting this interaction could alter Terfenadone's binding affinity and inhibitory potency towards CYP2J2.

Q4: Are there known analytical methods for characterizing and quantifying Terfenadone?

A4: High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS/MS) and 1H NMR spectroscopy are techniques employed to study Terfenadone's interaction with CYP2J2 and characterize its metabolites. [] These methods provide detailed information about the regioselectivity of CYP2J2-mediated Terfenadone hydroxylation.

Q5: What is the significance of developing selective CYP2J2 inhibitors like Terfenadone?

A5: Selective inhibitors like Terfenadone are crucial for:

- Reaction Phenotyping: Distinguishing CYP2J2's role in drug metabolism from other CYP enzymes, aiding in predicting potential drug-drug interactions. []

- Studying CYP2J2 Biology: Understanding the enzyme's function in various tissues, including its role in cardiovascular health and potential implications in diseases. []

Q6: Has Terfenadone shown any effects on cell behavior in disease models?

A6: In vitro studies using a hypoxia-induced retinopathy model, simulating conditions related to Retinopathy of Prematurity (ROP), demonstrated that Terfenadone could reverse the inhibitory effects of CYP2J2 on retinal vascular endothelial cells. [] This finding suggests a potential link between CYP2J2 activity, Terfenadone, and angiogenesis in this specific disease model.

Q7: Are there alternative compounds to Terfenadone for CYP2J2 inhibition?

A7: Yes, research has identified other CYP2J2 inhibitors, including Danazol. Studies indicate that Danazol demonstrates strong, substrate-independent inhibition of CYP2J2, making it a potential candidate for reaction phenotyping studies. [] Comparing the efficacy, selectivity, and safety profiles of Terfenadone and other inhibitors like Danazol is crucial for determining their suitability for various research and clinical applications.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。